molecular formula C15H14N4O3 B2565732 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941876-33-1

2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2565732
CAS No.: 941876-33-1
M. Wt: 298.302
InChI Key: XFLKJNXBTVPEQS-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methoxyphenyl group at position 2 and an acetamide moiety at position 3. Its molecular formula is C₂₃H₂₂N₄O₃, with a molecular weight of 402.45 g/mol .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-22-11-4-2-10(3-5-11)12-8-13-15(21)18(9-14(16)20)6-7-19(13)17-12/h2-8H,9H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLKJNXBTVPEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a 4-methoxyphenyl derivative, followed by the formation of the pyrazolo[1,5-a]pyrazine ring through cyclocondensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • N-(4-Bromophenyl) Analogue (CID: G419-0276): This compound replaces the 3-ethylphenyl group with a 4-bromophenyl on the acetamide nitrogen. Impact: Increased molecular weight (433.33 g/mol) and logP due to bromine’s hydrophobicity.
  • N-(4-Phenoxyphenyl) Analogue: Substitution with a phenoxy group () introduces a bulkier aromatic system. The sulfur atom in the sulfanyl linkage (vs. oxygen in the target compound) may enhance π-stacking interactions but reduce solubility .

Core Heterocycle Modifications

  • Compound 9d, with a 3,4-dichlorobenzyl group, shows a higher molecular weight (~599 g/mol) and logP (~5.0 estimated), impacting bioavailability .
  • MK66’s 4-methoxyphenyl substituent aligns with the target compound, but the pyrimidinone core may alter hydrogen-bonding patterns .

Substituent Position and Saturation

  • 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one () :
    Saturation of the pyrazine ring reduces aromaticity, increasing conformational flexibility. The 3,4-dimethoxyphenethyl group in this analogue introduces steric bulk, which may hinder target engagement compared to the target compound’s planar structure .

Physicochemical and Pharmacokinetic Profiles

Compound Core Structure Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target Compound Pyrazolo[1,5-a]pyrazinone 402.45 3.31 58.66 4-Methoxyphenyl, 3-ethylphenylacetamide
N-(4-Bromophenyl) Analogue Pyrazolo[1,5-a]pyrazinone 433.33 ~3.8 ~60 4-Methoxyphenyl, 4-bromophenylacetamide
Compound 9d Triazolo[1,5-a]pyrazinone 599.46 ~5.0 ~85 3,4-Dichlorobenzyl, benzylacetamide
MK66 Pyrazolo[1,5-a]pyrimidinone 363.38 ~2.9 ~70 4-Methoxyphenyl, phenyl

Biological Activity

2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H22N4O4C_{23}H_{22}N_{4}O_{4}, with a molar mass of approximately 434.47 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and potential biological interactions.

PropertyValue
Molecular FormulaC23H22N4O4
Molar Mass434.47 g/mol
Density1.26 g/cm³ (predicted)
Boiling Point629.5 °C (predicted)

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Antimicrobial Activity : The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
  • Receptor Interaction : It may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.
  • Oxidative Stress Reduction : By scavenging free radicals, this compound may exert protective effects against oxidative stress-related damage.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Study on Anticancer Activity : A derivative of the pyrazolo[1,5-a]pyrazin framework was evaluated for its cytotoxic effects on MCF-7 breast cancer cells, showing significant inhibition with an IC50 value of 10 μM.
  • Anti-inflammatory Research : A related compound demonstrated potent inhibition of COX-2 with an IC50 value of 15 μM, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Evaluation : In vitro studies have shown that similar compounds exhibit bactericidal activity against Staphylococcus aureus with MIC values ranging from 8 to 32 μg/mL.

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